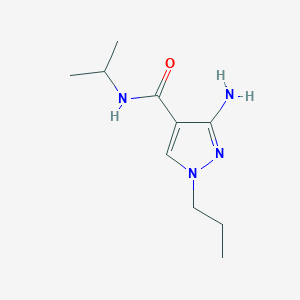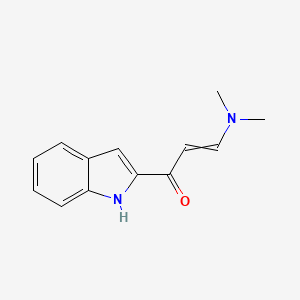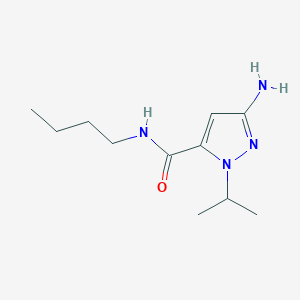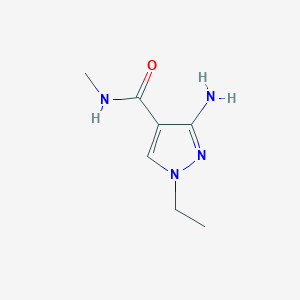amine](/img/structure/B11739731.png)
[(2-Chloro-5-nitrophenyl)methylidene](methoxy)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Chloro-5-nitrophenyl)methylideneamine is an organic compound characterized by the presence of a chloro, nitro, and methoxy group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-5-nitrophenyl)methylideneamine typically involves the reaction of 2-chloro-5-nitrobenzaldehyde with methoxyamine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, in an organic solvent like ethanol. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of (2-Chloro-5-nitrophenyl)methylideneamine may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
(2-Chloro-5-nitrophenyl)methylideneamine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding amines.
Reduction: Conversion to amino derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(2-Chloro-5-nitrophenyl)methylideneamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2-Chloro-5-nitrophenyl)methylideneamine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro and methoxy groups contribute to the compound’s overall reactivity and specificity towards certain molecular pathways.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-nitrophenol: Shares the chloro and nitro groups but lacks the methoxyamine moiety.
2-Chloro-5-nitroaniline: Similar structure but with an amino group instead of the methoxyamine group.
2-Chloro-5-nitrobenzaldehyde: Precursor in the synthesis of (2-Chloro-5-nitrophenyl)methylideneamine.
Uniqueness
(2-Chloro-5-nitrophenyl)methylideneamine is unique due to the presence of the methoxyamine group, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C8H7ClN2O3 |
|---|---|
Molecular Weight |
214.60 g/mol |
IUPAC Name |
1-(2-chloro-5-nitrophenyl)-N-methoxymethanimine |
InChI |
InChI=1S/C8H7ClN2O3/c1-14-10-5-6-4-7(11(12)13)2-3-8(6)9/h2-5H,1H3 |
InChI Key |
LJGMLARXYUJGNH-UHFFFAOYSA-N |
Canonical SMILES |
CON=CC1=C(C=CC(=C1)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2-fluoroethyl)-4-methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B11739649.png)
![2-[({[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}amino)methyl]benzoic acid](/img/structure/B11739669.png)
![{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(thiophen-2-yl)methyl]amine](/img/structure/B11739675.png)
![4-({[1-(butan-2-yl)-1H-pyrazol-3-yl]amino}methyl)-2-methoxyphenol](/img/structure/B11739684.png)
![3,5-dimethyl-1-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11739685.png)

![{[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}[3-(propan-2-yloxy)propyl]amine](/img/structure/B11739694.png)
![{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11739701.png)
![4-({[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}amino)butan-1-ol](/img/structure/B11739703.png)
![{[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}[(1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11739705.png)

![1-(butan-2-yl)-N-[(thiophen-2-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B11739710.png)


